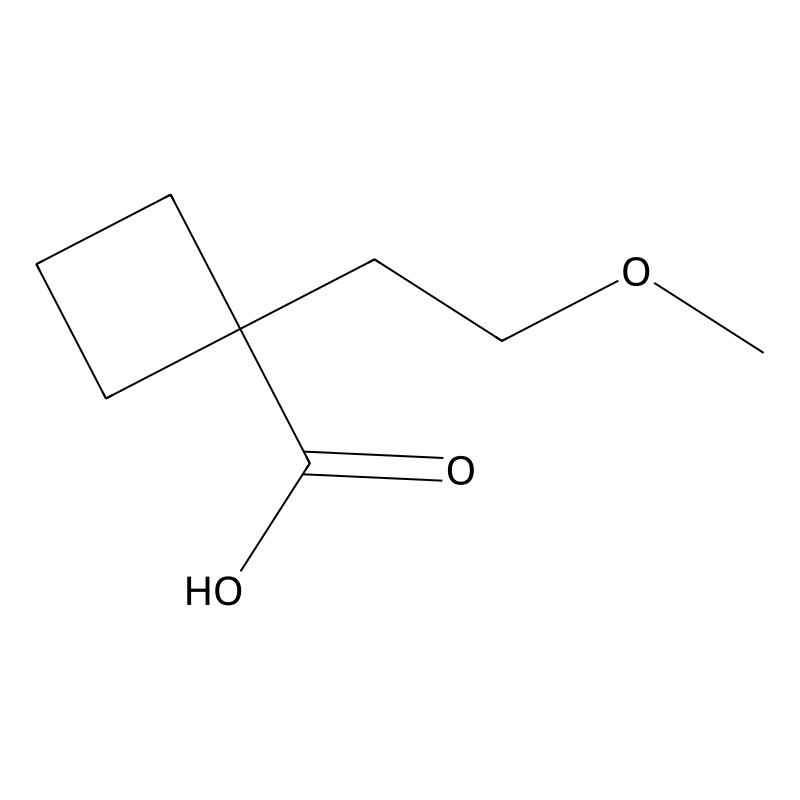

1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Search of Scientific Databases: A search of PubChem, a database of chemical information maintained by the National Institutes of Health [], yielded no documented research applications for this specific molecule.

- Limited Literature Availability: Further exploration of scientific literature databases might reveal ongoing research or niche applications, but this information may not be publicly available.

Future Research Potential:

Despite the lack of current research data, the structure of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid suggests potential applications in various scientific fields:

- Organic Synthesis: The molecule's functional groups (carboxylic acid and methoxy) could be useful as building blocks for more complex organic molecules with desired properties.

- Medicinal Chemistry: The cyclobutane ring and carboxylic acid functionality are present in some bioactive molecules. Investigating this molecule's biological properties could be of interest.

- Material Science: The carboxylic acid group can participate in various chemical reactions for creating new materials. Research into the material properties of this molecule or its derivatives could be conducted.

1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is characterized by its cyclobutane ring structure with a carboxylic acid functional group and a methoxyethyl substituent. The molecular formula for this compound is C${12}$H${14}$O$_{4}$, and it has a molecular weight of approximately 222.24 g/mol . The presence of the methoxyethyl group contributes to its unique chemical properties and potential reactivity.

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a cyclobutane derivative.

- Nucleophilic Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.

These reactions highlight the versatility of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid in synthetic applications.

The synthesis of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced to form the cyclobutane ring.

- Functional Group Transformations: The introduction of the methoxyethyl group can be accomplished via alkylation or etherification techniques.

- Diastereoselective Synthesis: Recent advancements have allowed for more selective syntheses of related cyclobutane derivatives, which may be adapted for this compound .

1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid has potential applications in:

- Pharmaceutical Development: Its unique structure may serve as a scaffold for drug discovery.

- Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.

- Material Science: The properties of this compound could be explored in developing novel materials.

Interaction studies involving 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid are crucial for understanding its biological implications. Investigating its binding affinity to various biological targets can reveal its potential therapeutic roles. Preliminary studies suggest that similar compounds may interact with enzymes or receptors involved in pain and inflammation pathways.

Several compounds share structural similarities with 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid. Here are some notable examples:

These comparisons highlight the unique attributes of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid while illustrating how variations in substituents can influence chemical behavior and biological activity.

The thermodynamic stability of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is fundamentally influenced by the inherent strain energy associated with the cyclobutane ring system. Cyclobutane exhibits significant ring strain energy of approximately 26.3 kilocalories per mole [1] [2], arising from the deviation of carbon-carbon-carbon bond angles from the ideal tetrahedral geometry. The actual bond angles in cyclobutane approach approximately 88 degrees [1], substantially smaller than the preferred tetrahedral angle of 109.5 degrees [1].

The strain energy of cyclobutane can be quantified through heat of combustion studies, which reveal that cyclobutane releases 164.0 kilocalories per mole per methylene group compared to 157.4 kilocalories per mole for unstrained alkanes [2]. This excess energy of 6.6 kilocalories per mole per carbon atom translates to a total strain energy of 26.3 kilocalories per mole for the four-membered ring [2]. The presence of the carboxylic acid functional group and the 2-methoxyethyl substituent in 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid introduces additional steric and electronic factors that may influence the overall thermodynamic stability.

Table 1: Thermodynamic Parameters of Cyclobutane Systems

| Parameter | Value | Reference |

|---|---|---|

| Cyclobutane ring strain energy | 26.3 kcal/mol | Literature consensus [1] [2] |

| Carbon-carbon bond angle | ~88° | Multiple studies [1] |

| Heat of combustion per methylene (cyclobutane) | 164.0 kcal/mol | Heat of combustion studies [2] |

| Heat of combustion per methylene (unstrained) | 157.4 kcal/mol | Reference standard [2] |

| Ring puckering angle | 29.6° | Ab initio calculations [3] |

| Ring inversion barrier | 482 cm⁻¹ | High-level calculations [3] |

Thermal decomposition of carboxylic acids generally occurs through decarboxylation pathways, with the onset temperature varying significantly based on molecular structure and substituent effects. For aromatic carboxylic acids, thermal decomposition typically begins at temperatures ranging from 250 to 425 degrees Celsius [4]. However, the presence of electron-withdrawing groups at the alpha position can facilitate decarboxylation at lower temperatures, typically between 100 and 150 degrees Celsius [5].

The thermal stability of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is expected to be influenced by several competing factors. The cyclobutane ring strain provides a thermodynamic driving force for ring-opening reactions that could occur at elevated temperatures. Computational studies indicate that cyclobutane undergoes ring inversion with a relatively low barrier of approximately 482 wavenumbers [3], corresponding to thermal motion at moderate temperatures.

Decarboxylation mechanisms for carboxylic acids often proceed through cyclic elimination processes when double-bonded functions are present at the alpha position [5]. For simple aliphatic carboxylic acids without special structural features, decarboxylation typically requires more stringent conditions. The 2-methoxyethyl substituent may influence thermal stability through both electronic and steric effects, potentially affecting the activation energy for thermal decomposition pathways.

Solubility Characteristics in Organic Solvents

The solubility behavior of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid in organic solvents is governed by the interplay of hydrogen bonding capabilities, molecular polarity, and intermolecular interactions. The compound exhibits a calculated logarithmic partition coefficient (LogP) of 1.21 [6], indicating moderate lipophilicity and suggesting good solubility in organic solvents of intermediate polarity.

Carboxylic acids demonstrate enhanced solubility in organic solvents containing carbonyl functional groups due to the formation of favorable intermolecular interactions [7]. Research indicates that the solubility of carboxylic acids in certain organic solvents increases remarkably with increasing water content in the organic phase [7]. This phenomenon is attributed to the formation of water-enhanced solvent complexes that stabilize the carboxylic acid through hydrogen bonding networks.

The molecular structure of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid contains three hydrogen bond acceptor sites and one hydrogen bond donor site [6], providing multiple opportunities for intermolecular interactions with protic and polar aprotic solvents. The polar surface area of 47 square angstroms [6] suggests moderate polarity, which should facilitate dissolution in solvents such as alcohols, ethers, and esters.

Table 2: Solubility-Related Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| LogP | 1.21 | Computational prediction [6] |

| Polar surface area | 47 Ų | Molecular modeling [6] |

| Hydrogen bond acceptors | 3 | Structural analysis [6] |

| Hydrogen bond donors | 1 | Structural analysis [6] |

| Rotatable bonds | 4 | Conformational analysis [6] |

| Molecular weight | 158.19 g/mol | Multiple sources [8] [6] |

The presence of the methoxy group introduces additional solubility characteristics through its dual electronic nature. Methoxy groups exhibit electron-donating properties through mesomeric effects while simultaneously displaying electron-withdrawing inductive effects [9]. This electronic duality influences the hydrogen bonding strength of the carboxylic acid group and may affect solubility patterns in different solvent systems.

Experimental observations with related cyclobutane carboxylic acid derivatives indicate solubility in chloroform and methanol [10], suggesting that 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid should exhibit similar solubility characteristics. The compound is expected to show good solubility in polar protic solvents such as alcohols due to hydrogen bonding interactions, and moderate solubility in polar aprotic solvents such as acetone and acetonitrile.

The four rotatable bonds in the molecular structure [6] provide conformational flexibility that may enhance solubility by allowing the molecule to adopt favorable conformations for intermolecular interactions. The 2-methoxyethyl side chain contributes to the overall polarity while maintaining sufficient hydrophobic character to ensure solubility in moderately polar organic solvents.

Acid Dissociation Constant (pKa) Determination

The acid dissociation constant (pKa) of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid can be estimated through comparison with structurally related cyclobutane carboxylic acids and consideration of substituent effects. Cyclobutanecarboxylic acid exhibits a pKa value of 4.785 at 25 degrees Celsius [10], providing a baseline for understanding the acidity of cyclobutane-derived carboxylic acids.

The pKa of carboxylic acids is significantly influenced by electronic effects of substituents through inductive and mesomeric mechanisms. Electron-withdrawing groups decrease pKa values (increase acidity) by stabilizing the conjugate base, while electron-donating groups increase pKa values (decrease acidity) by destabilizing the carboxylate anion [11]. The 2-methoxyethyl substituent in 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid exerts both inductive and mesomeric effects that influence the acid strength.

Methoxy groups demonstrate complex electronic behavior, acting as electron-withdrawing groups through inductive effects while simultaneously functioning as electron-donating groups through mesomeric effects [9]. The net effect depends on the relative importance of these competing influences. In the case of the 2-methoxyethyl substituent, the separation of the methoxy group from the carboxylic acid by two methylene units diminishes both inductive and mesomeric effects compared to directly attached substituents.

Table 3: pKa Values of Related Carboxylic Acids

| Compound | pKa | Conditions | Reference |

|---|---|---|---|

| Cyclobutanecarboxylic acid | 4.785 | 25°C | Literature [10] |

| 1,1-Cyclobutanedicarboxylic acid | 3.13, 5.88 | 25°C | Commercial data [12] |

| Acetic acid | 4.76 | 25°C | Standard reference |

| Propionic acid | 4.87 | 25°C | Standard reference |

Computational approaches for pKa prediction of carboxylic acids have achieved high accuracy using density functional theory methods. Studies employing complete basis set and Gaussian-n models combined with continuum solvation methods report mean unsigned errors of less than 0.5 pKa units for carboxylic acids [13]. The G4CEP composite theory method has demonstrated excellent performance with mean absolute errors of 0.30 pKa units when incorporating explicit water molecules and linear correction factors [14].

The chain length effect on carboxylic acid pKa values indicates that longer alkyl chains generally result in slightly higher pKa values due to the electron-donating inductive effect of alkyl groups [15]. Theoretical calculations suggest that lengthening the carboxylic acid chain by one methylene fragment increases the surface pKa by approximately 0.43 units [15], although this effect may be less pronounced for the cyclobutane system due to conformational constraints.

Based on the pKa of cyclobutanecarboxylic acid (4.785) and considering the modest electron-donating effect of the 2-methoxyethyl substituent separated by the cyclobutane ring, the pKa of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is estimated to be in the range of 4.8 to 5.1. This represents a slight increase in pKa compared to the parent cyclobutanecarboxylic acid, reflecting the weak electron-donating contribution of the distant methoxy group.

Phase Behavior and Melting Point Analysis

The phase behavior of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is characterized by its liquid state at room temperature [16] [17], distinguishing it from many solid carboxylic acid derivatives. This physical state reflects the balance between intermolecular forces and molecular structure factors that influence crystal packing efficiency.

Carboxylic acids typically exhibit elevated melting points due to strong hydrogen bonding interactions that facilitate dimer formation [18]. In pure carboxylic acids, hydrogen bonding occurs between two molecules to produce dimers with dimerization enthalpies of approximately 60 kilojoules per mole [19] [20]. This dimerization effectively doubles the molecular size and increases van der Waals dispersion forces between dimers and neighboring molecules [18].

The melting point trends in carboxylic acid homologous series exhibit complex patterns influenced by molecular symmetry and crystal packing efficiency [21]. Linear aliphatic carboxylic acids with even numbers of carbon atoms generally display higher melting points than odd-numbered homologs due to more efficient crystal packing arrangements [21]. This alternation effect reflects differences in intermolecular attractive forces in the crystalline state.

Table 4: Melting Points of Cyclobutane Carboxylic Acid Derivatives

| Compound | Melting Point (°C) | Physical Form | Reference |

|---|---|---|---|

| Cyclobutanecarboxylic acid | -7.5 | Liquid | Literature [22] [10] |

| 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid | Room temp (liquid) | Liquid | Commercial [16] [17] |

| 1,1-Cyclobutanedicarboxylic acid | 158 | Crystalline | Literature [12] |

| 1-(Methoxymethyl)cyclobutane-1-carboxylic acid | Not reported | Solid | Commercial sources |

The liquid state of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid at ambient conditions suggests that the molecular structure inhibits efficient crystal packing. Several structural factors contribute to this behavior. The 2-methoxyethyl substituent introduces conformational flexibility through four rotatable bonds [6], creating multiple conformational states that may hinder the formation of well-ordered crystal lattices.

The cyclobutane ring system contributes to the phase behavior through its inherent conformational dynamics. Cyclobutane adopts a puckered conformation with a puckering angle of approximately 29.6 degrees [3] and undergoes rapid ring inversion with a low barrier of 482 wavenumbers [3]. This conformational flexibility may disrupt the regular molecular arrangements required for crystalline phases.

Branching effects on melting points indicate that increased branching generally leads to lower melting points in homologous series due to reduced surface area and weaker intermolecular interactions [23]. The 2-methoxyethyl substituent effectively represents a branched structure that may contribute to the decreased melting point compared to linear carboxylic acids of similar molecular weight.

The presence of the methoxy group introduces additional considerations for phase behavior. Methoxy groups can participate in weak intermolecular interactions through the oxygen lone pairs, potentially contributing to association phenomena. However, the flexibility of the ethyl linker may prevent optimal alignment for strong intermolecular interactions, contributing to the liquid state at room temperature.

Surface Reactivity and Intermolecular Interactions

The surface reactivity and intermolecular interaction profile of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid is dominated by the hydrogen bonding capabilities of the carboxylic acid functional group. Carboxylic acids form particularly strong hydrogen bonds through both the carbonyl oxygen and the hydroxyl group, enabling the formation of cyclic dimers with enhanced stability [24] [18].

Hydrogen bonding in carboxylic acids proceeds through the formation of eight-membered ring dimers, where each molecule acts as both a hydrogen bond donor and acceptor [24]. The enthalpy of dimerization for carboxylic acids in the vapor phase is approximately 60 kilojoules per mole of dimers, corresponding to about 30 kilojoules per mole per hydrogen bond [19] [20]. This strong association significantly influences the physical and chemical properties of carboxylic acids.

The molecular electrostatic surface of 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid reveals multiple sites for intermolecular interactions. The carboxylic acid group provides the primary interaction site through its dual hydrogen bonding capability. The methoxy oxygen serves as an additional hydrogen bond acceptor site, while the cyclobutane ring contributes hydrophobic surface area for van der Waals interactions.

Table 5: Intermolecular Interaction Parameters

| Interaction Type | Strength | Relevance | Reference |

|---|---|---|---|

| Carboxylic acid dimerization | ~60 kJ/mol | Primary association | Literature [19] [20] |

| Hydrogen bond (per bond) | ~30 kJ/mol | Individual H-bonds | Multiple sources [19] |

| van der Waals interactions | Variable | Secondary interactions | General |

| Dipole-dipole interactions | 5-25 kJ/mol | Polar interactions | General |

The cyclobutane ring system contributes to intermolecular interactions through several mechanisms. The ring strain energy of 26.3 kilocalories per mole [1] influences the electron distribution and may affect the polarizability of the molecule. The puckered conformation of cyclobutane [25] [3] creates a non-planar hydrophobic surface that participates in van der Waals interactions with complementary molecular surfaces.

Surface reactivity is enhanced by the presence of the 2-methoxyethyl substituent, which introduces conformational flexibility and additional polar functionality. The four rotatable bonds in this substituent [6] allow the molecule to adopt various conformations that optimize intermolecular interactions. The methoxy group can participate in hydrogen bonding as an acceptor, potentially forming bridging interactions between molecules.

The acid dissociation behavior influences surface reactivity through the formation of ionic species. At physiological pH, partial deprotonation occurs, creating carboxylate anions that exhibit enhanced water solubility and modified hydrogen bonding patterns. The carboxylate form participates in strong electrostatic interactions with cations and can form salt bridges with positively charged functional groups.

Computational studies of related cyclobutane systems suggest that the ring strain affects the chemical reactivity by influencing bond dissociation energies and activation barriers for various reactions [26]. The strained four-membered ring may undergo ring-opening reactions under appropriate conditions, providing pathways for chemical modification and derivatization.

The 2-methoxyethyl substituent modulates surface reactivity through electronic effects transmitted through the sigma bond network. The electron-donating character of the methoxy group [9] slightly reduces the acidity of the carboxylic acid group, affecting protonation equilibria and hydrogen bonding strength. This electronic influence extends to reactivity patterns in esterification, amidation, and other carboxylic acid transformations.

Solvation effects play crucial roles in determining intermolecular interaction patterns. In aqueous environments, the carboxylic acid group competes with water molecules for hydrogen bonding partners, while the hydrophobic cyclobutane ring and alkyl portions of the 2-methoxyethyl group experience unfavorable solvation. This amphiphilic character may lead to aggregation phenomena or preferential orientation at interfaces.

The presence of multiple interaction sites creates opportunities for cooperative binding effects in molecular recognition processes. The combination of hydrogen bonding, hydrophobic interactions, and electrostatic effects provides a versatile platform for molecular association with diverse binding partners, including proteins, synthetic receptors, and other small molecules.